N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound that incorporates furan, pyridine, and benzo[b]thiophene moieties
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit biological activity , suggesting that this compound may also interact with biological targets.
Mode of Action
The compound was synthesized via closure of the thiazole ring as a result of oxidation of the corresponding thioamide with potassium ferricyanide in alkaline solution . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might affect biochemical pathways involving these types of reactions.
Pharmacokinetics
The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might have certain pharmacokinetic properties related to these types of reactions.
Result of Action
The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might have certain molecular and cellular effects related to these types of reactions.
Action Environment
The compound was synthesized via a series of reactions involving acylation, oxidation, and electrophilic substitution . These reactions suggest that the compound might be influenced by environmental factors related to these types of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and furan rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, known for their biological activity.
Pyridine Derivatives: Widely used in pharmaceuticals and agrochemicals.
Benzo[b]thiophene Derivatives: Known for their electronic properties and use in materials science.
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of its heterocyclic components, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(18-11-14-4-1-2-6-17(14)24-18)21-12-13-7-8-20-15(10-13)16-5-3-9-23-16/h1-11H,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNPTULTYJLWJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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